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molecular formula C9H9N3O B8786303 6-Methoxyquinoxalin-2-amine

6-Methoxyquinoxalin-2-amine

Cat. No. B8786303
M. Wt: 175.19 g/mol
InChI Key: YUGIDNINXCKSJH-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

N-(2,4-Dimethoxybenzyl)-6-methoxyquinoxalin-2-amine (2.8 g, 8.61 mmol) was stirred in TFA (10 mL, 130 mmol) and dichloromethane (10 mL) at ambient temperature for 30 min. The solvents were removed in vacuo. Saturated aq. sodium hydrogen carbonate (200 mL) was added to the red residue, which then precipitated a yellow solid. The mixture was extracted extensively with dichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to afford 6-methoxyquinoxalin-2-amine (1.50 g, 8.56 mmol, 99% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.27 (1 H, s), 7.54-7.58 (1 H, m), 7.25-7.29 (2 H, m), 4.71 (2 H, br. s.), 3.90 (3 H, s). MS (LC/MS) R.T.=0.86; [M+H]+=176.23.
Name
N-(2,4-Dimethoxybenzyl)-6-methoxyquinoxalin-2-amine
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[NH:6][C:7]1[CH:16]=[N:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[CH:13]=2)[N:8]=1.C(O)(C(F)(F)F)=O>ClCCl>[CH3:18][O:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH2:6])[CH:16]=[N:15]2

Inputs

Step One
Name
N-(2,4-Dimethoxybenzyl)-6-methoxyquinoxalin-2-amine
Quantity
2.8 g
Type
reactant
Smiles
COC1=C(CNC2=NC3=CC=C(C=C3N=C2)OC)C=CC(=C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
Saturated aq. sodium hydrogen carbonate (200 mL) was added to the red residue, which
CUSTOM
Type
CUSTOM
Details
then precipitated a yellow solid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted extensively with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2N=CC(=NC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.56 mmol
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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